molecular formula C20H32N4O B7037075 2-[1-[[2-(4-Propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]acetamide

2-[1-[[2-(4-Propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]acetamide

Cat. No.: B7037075
M. Wt: 344.5 g/mol
InChI Key: MHRAUKNQFRNDKL-UHFFFAOYSA-N
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Description

2-[1-[[2-(4-Propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[2-(4-Propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]acetamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-propylpiperazine. This can be achieved through the reaction of 1-bromo-4-propylbutane with piperazine in the presence of a base such as potassium carbonate.

  • Aromatic Substitution: : The next step involves the introduction of the piperazine moiety to a benzyl halide derivative. This is typically done via a nucleophilic aromatic substitution reaction, where the piperazine acts as a nucleophile.

  • Formation of the Pyrrolidine Ring: : The benzylated piperazine is then reacted with a pyrrolidine derivative. This step often involves the use of a strong base to deprotonate the pyrrolidine, allowing it to act as a nucleophile.

  • Acetamide Formation: : Finally, the acetamide group is introduced through an acylation reaction. This can be achieved by reacting the pyrrolidine intermediate with acetic anhydride or an acyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can be performed on the aromatic ring or the acetamide group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring and the piperazine nitrogen. Halogenated reagents and alkylating agents are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Oxidized derivatives of the piperazine and pyrrolidine rings.

    Reduction: Reduced forms of the aromatic ring or the acetamide group.

    Substitution: Substituted derivatives at the aromatic ring or the piperazine nitrogen.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, 2-[1-[[2-(4-Propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]acetamide has shown potential as a ligand for various receptors in the central nervous system. It is being studied for its binding affinity and activity at serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects in treating neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter systems makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds. Its versatility in chemical reactions makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 2-[1-[[2-(4-Propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]acetamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release and uptake. This modulation can lead to changes in mood, perception, and behavior, making it useful in treating psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[[2-(4-Methylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]acetamide
  • 2-[1-[[2-(4-Ethylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]acetamide
  • 2-[1-[[2-(4-Butylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]acetamide

Uniqueness

Compared to its analogs, 2-[1-[[2-(4-Propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]acetamide exhibits unique pharmacological properties due to the propyl group on the piperazine ring. This modification can influence its binding affinity and selectivity for different receptors, potentially leading to distinct therapeutic effects and side effect profiles.

Properties

IUPAC Name

2-[1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O/c1-2-8-22-10-12-24(13-11-22)19-6-4-3-5-18(19)16-23-9-7-17(15-23)14-20(21)25/h3-6,17H,2,7-16H2,1H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRAUKNQFRNDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=CC=C2CN3CCC(C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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